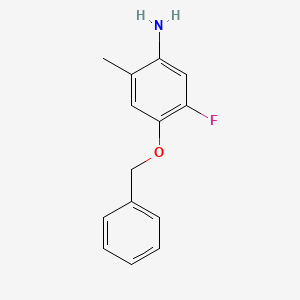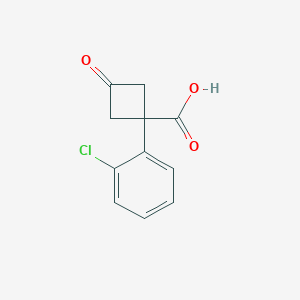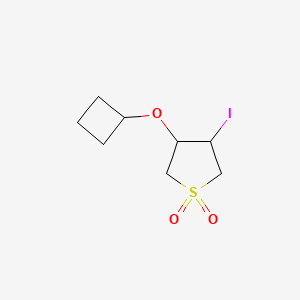
3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione is a chemical compound characterized by its unique structure, which includes a cyclobutoxy group, an iodine atom, and a thiolane ring with a dione functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione typically involves the reaction of cyclobutanol with iodine and a thiolane derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione functionality to diols.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, diols, and various substituted derivatives depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Cyclobutyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
- 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione hydrochloride
- 3-Hydroxy-4-iodo-1lambda6-thiolane-1,1-dione
Uniqueness
3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications compared to similar compounds. The presence of the cyclobutoxy group and the iodine atom in the thiolane ring makes it a versatile intermediate for various chemical transformations.
Propiedades
Fórmula molecular |
C8H13IO3S |
|---|---|
Peso molecular |
316.16 g/mol |
Nombre IUPAC |
3-cyclobutyloxy-4-iodothiolane 1,1-dioxide |
InChI |
InChI=1S/C8H13IO3S/c9-7-4-13(10,11)5-8(7)12-6-2-1-3-6/h6-8H,1-5H2 |
Clave InChI |
JTMOUPQLQHYNDY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)OC2CS(=O)(=O)CC2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-Benzothiophen-3-ylmethyl)amino]ethan-1-ol](/img/structure/B13305154.png)
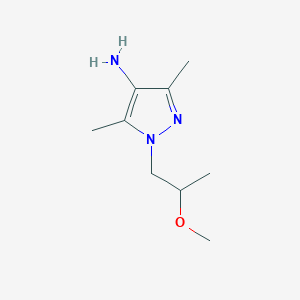
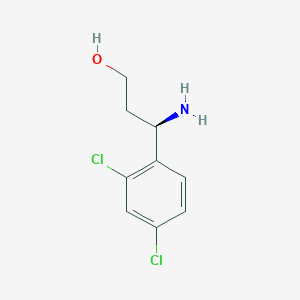
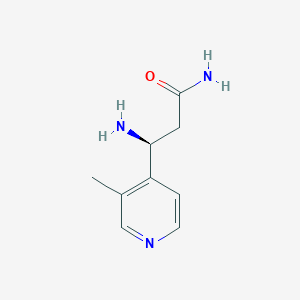
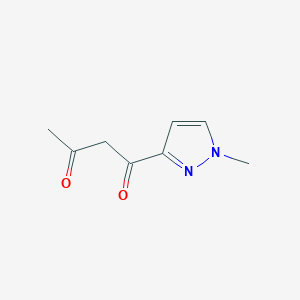
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid](/img/structure/B13305180.png)
![5-(Chloromethyl)spiro[3.4]octane](/img/structure/B13305183.png)
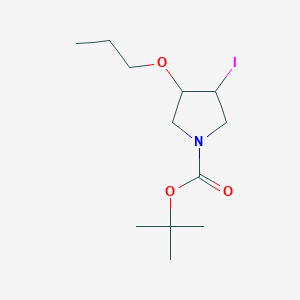
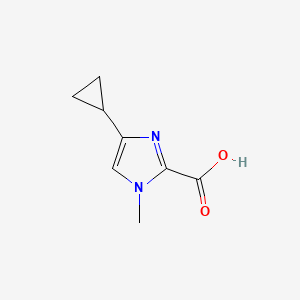
![5-(Propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13305199.png)
